Clorhidrato de verde de malaquita carbinol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Malachite Green Carbinol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining procedures for microscopy and as a marker for cellular components.

Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic effects on cancer cells.

Industry: Utilized as a dye for materials such as silk, leather, and paper.

Mecanismo De Acción

Target of Action

Malachite Green Carbinol Hydrochloride (MGCH) primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This regulator plays a crucial role in the bacterial response to environmental stressors, including antimicrobial compounds.

Mode of Action

MGCH interacts with its target by binding to the QacR regulator. This interaction results in changes in the bacterial response to environmental stressors . Additionally, MGCH can release hydroxide ions (OH-) under UV light irradiation, causing a shift in pH values .

Biochemical Pathways

It’s known that the compound can induce lipid peroxidation in mammalian cells, leading to cell transformation and cytotoxicity . Furthermore, MGCH can be internalized into cells and released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .

Pharmacokinetics

It’s known that the compound can traverse cell membranes in its alcohol form . The solubility and cytotoxicity of MGCH derivatives can change under acidic conditions, which may influence its bioavailability .

Result of Action

The primary result of MGCH’s action is cytotoxicity, particularly in cancer cells . The compound’s ionization ability is correlated with its toxic effect on these cells . After being internalized, MGCH is ultimately transported into the nuclei after being released in acidic cellular compartments .

Action Environment

The action of MGCH is influenced by environmental factors such as pH and UV light. The compound’s solubility and cytotoxicity can change under acidic conditions , and it can release OH- under UV light irradiation . These factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Malachite Green Carbinol Hydrochloride interacts with various biomolecules. In a study, it was found that the compound can induce free radical formation . This interaction with biomolecules can lead to changes in the biochemical reactions within the cell.

Cellular Effects

The compound has been found to have significant effects on various types of cells. For instance, it has been reported to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Malachite Green Carbinol Hydrochloride involves a series of reactions. It has been found to induce free radical formation, which can lead to changes in gene expression . Additionally, it can interact with biomolecules, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malachite Green Carbinol Hydrochloride can change over time. For instance, it has been reported that the compound loses water rapidly to give the chloride salt . This indicates that the compound’s stability and degradation can vary, potentially leading to long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Malachite Green Carbinol Hydrochloride can vary with different dosages in animal models. For example, it has been found to be moderately toxic with a median lethal dose (LD50) of 80mg/kg in mice . At high doses, it can cause toxic or adverse effects.

Metabolic Pathways

Malachite Green Carbinol Hydrochloride is involved in various metabolic pathways. For instance, it has been found to induce free radical formation, which can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. For instance, after being internalized into the cells, it can be released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .

Subcellular Localization

The subcellular localization of Malachite Green Carbinol Hydrochloride can affect its activity or function. For instance, it has been found that the compound is ultimately transported into the nuclei after being released in acidic cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Malachite Green Carbinol hydrochloride is typically synthesized through the condensation of benzaldehyde and dimethylaniline in the presence of sulfuric acid. This reaction produces leuco malachite green, which is then oxidized to form the cationic malachite green . The overall reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [\text{C}_6\text{H}_5\text{C}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2]\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of Malachite Green Carbinol hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Malachite Green Carbinol hydrochloride undergoes various chemical reactions, including:

Oxidation: The leuco form can be oxidized to the cationic form.

Reduction: It can be reduced chemically and metabolically to its leuco derivative.

Substitution: The compound can participate in substitution reactions, particularly in acidic conditions.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide is commonly used for the oxidation of leuco malachite green to its cationic form.

Reducing Agents: Various reducing agents can be used to convert the cationic form back to the leuco form.

Acidic Conditions: Acidic environments facilitate the ionization and solubility of the compound.

Major Products Formed

The major products formed from these reactions include the cationic malachite green, its leuco derivative, and various substituted derivatives depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

- Malachite Green oxalate

- Malachite Green chloride

- Leuco malachite green

Uniqueness

Malachite Green Carbinol hydrochloride is unique due to its specific chemical structure, which allows for its use in a variety of applications. Its ability to undergo ionization and its vibrant green color make it particularly valuable in scientific research and industrial applications .

Actividad Biológica

Malachite Green Carbinol Hydrochloride (MGCH) is a triphenylmethane dye that has garnered attention for its diverse biological activities, particularly in aquaculture and laboratory research. This compound, derived from malachite green, has been extensively studied for its effects on aquatic organisms, potential carcinogenic properties, and applications in biochemical assays. This article aims to provide a comprehensive overview of the biological activity of MGCH, supported by data tables and relevant case studies.

Malachite Green Carbinol Hydrochloride has the chemical formula and is characterized by its vibrant green color. The compound is synthesized through the condensation of benzaldehyde and dimethylaniline, resulting in leuco-malachite green, which is then oxidized to form malachite green. The carbinol form is less soluble than its ionized counterpart, influencing its pharmacokinetics in biological systems .

1. Antimicrobial Properties

Malachite green has been used as an antimicrobial agent in aquaculture to treat fungal infections in fish. Its efficacy as a fungicide is well-documented, with concentrations typically ranging from 0.05 to 0.1 mg/kg in treatment applications . However, its use has been restricted or banned in many countries due to concerns over toxicity and carcinogenicity.

2. Cytotoxicity and Genotoxicity

Research indicates that MGCH exhibits significant cytotoxic effects on various cell types. For instance, a study demonstrated that exposure to malachite green at concentrations between 0.5 to 20 mg/l resulted in cytopathic changes such as cell vacuolization and disintegration in fish cell cultures . Long-term exposure has also been linked to genotoxic effects, including DNA adduct formation and mutagenesis.

Table 1: Summary of Cytotoxic Effects of Malachite Green

| Concentration (mg/l) | Observed Effects |

|---|---|

| 0.1 | Cytostatic syndrome affecting chromosome division |

| 0.5 - 20 | Cell vacuolization, granulation |

| 6 | Hyperaemia and focal necrotization of liver |

3. Carcinogenic Potential

The carcinogenic potential of malachite green has been a subject of extensive research. Studies involving rats have shown that high doses (up to 543 ppm) led to an increase in lung adenomas but did not establish a direct link to liver tumors . The compound's metabolite, leuco-malachite green, is retained longer in fish muscle and may contribute to its carcinogenic effects when consumed by humans .

Case Study: Long-term Exposure Effects

In a two-year study on rats fed leuco-malachite green:

- Findings : Increased incidence of lung adenomas.

- : While malachite green caused carcinogenic symptoms, a direct link to liver tumors was not established .

Ecological Impact

Malachite green's toxicity extends beyond laboratory settings; it poses significant ecological risks. It is highly toxic to aquatic organisms, with reported LC50 values ranging from 10.0 to 460 mg/l . Its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological effects.

Table 2: Toxicity Data for Aquatic Organisms

| Organism Type | LC50 (96hr) (mg/l) |

|---|---|

| Fish | 10.0 - 460 |

| Invertebrates | Varies |

Applications in Research

Malachite Green Carbinol Hydrochloride is utilized in various biochemical assays due to its ability to indicate the presence of certain enzymes. For example, it is employed in assays for glucan phosphatase activity where it forms a colored complex with molybdate under acidic conditions .

Propiedades

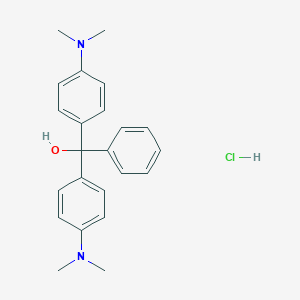

IUPAC Name |

bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWALOBODKCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583447 | |

| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-61-9 | |

| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123333-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Malachite Green Carbinol Hydrochloride used to study the surface morphology of nanoparticles?

A1: Malachite Green Carbinol Hydrochloride (MG) is used as a fluorescent acceptor molecule in Förster Resonance Energy Transfer (FRET) studies to investigate the surface morphology of nanoparticles. In the provided research [, ], MG is adsorbed onto the surface of negatively charged polystyrene latex particles. Rhodamine 6G (R6G), another fluorescent dye, acts as the donor molecule. When both dyes are attached to the particle surface, excitation of R6G leads to energy transfer to MG via FRET. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules. By analyzing the fluorescence decay kinetics of the donor and acceptor, researchers can glean information about the distribution of the dyes on the nanoparticle surface. This distribution, in turn, provides insights into the surface charge distribution and morphology of the particles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.